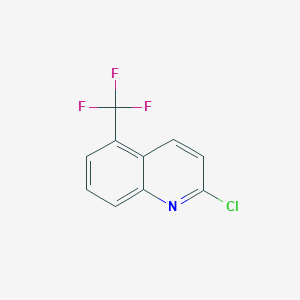

2-Chloro-5-(trifluoromethyl)quinoline

描述

Structure

3D Structure

属性

CAS 编号 |

886761-95-1 |

|---|---|

分子式 |

C10H5ClF3N |

分子量 |

231.60 g/mol |

IUPAC 名称 |

2-chloro-5-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H5ClF3N/c11-9-5-4-6-7(10(12,13)14)2-1-3-8(6)15-9/h1-5H |

InChI 键 |

USMIVUFFALWLMV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C2C=CC(=NC2=C1)Cl)C(F)(F)F |

产品来源 |

United States |

Synthetic Methodologies for 2 Chloro 5 Trifluoromethyl Quinoline and Its Structural Analogues

Classical and Conventional Synthetic Approaches

Traditional methods for quinoline (B57606) synthesis remain highly relevant for creating functionalized derivatives. These approaches often involve the construction of the heterocyclic ring from acyclic precursors, followed by tailored functional group interconversions.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) on a pre-formed quinoline ring is a fundamental strategy for introducing substituents. However, the regioselectivity of these reactions is heavily influenced by the electronic nature of the quinoline nucleus and any existing substituents. The pyridine (B92270) half of the quinoline ring is electron-deficient, making it resistant to electrophilic attack. Consequently, EAS typically occurs on the benzene (B151609) ring, primarily at positions 5 and 8. reddit.com

The presence of a strong electron-withdrawing group like trifluoromethyl (CF3) at the 5-position would further deactivate the benzene ring towards electrophilic attack. beilstein-journals.org Direct electrophilic substitution on a 5-(trifluoromethyl)quinoline (B1612094) precursor is therefore challenging and not a common route for introducing additional substituents. More often, the substitution pattern is established before the quinoline ring is formed.

Cyclization Reactions for Quinoline Ring Formation

The construction of the quinoline core through cyclization reactions is one of the most versatile and widely employed strategies. Several named reactions, discovered in the late 19th century, provide powerful tools for accessing a wide array of substituted quinolines. organicreactions.orgiipseries.org

The Friedländer synthesis, first reported in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). organicreactions.orgresearchgate.netjk-sci.com This reaction can be catalyzed by either acids or bases and proceeds through the formation of a Schiff base intermediate, followed by an intramolecular aldol-type condensation and dehydration to form the quinoline ring. researchgate.netthieme-connect.com

To synthesize a precursor for 2-Chloro-5-(trifluoromethyl)quinoline, one could envision reacting 2-amino-5-(trifluoromethyl)benzaldehyde (B3033966) with a suitable carbonyl compound. The versatility of the Friedländer synthesis allows for the preparation of a wide variety of substituted quinolines. thieme-connect.combenthamdirect.com

Table 1: Overview of Friedländer Synthesis

| Feature | Description |

| Reactants | 2-aminoaryl aldehyde/ketone + Carbonyl compound with α-methylene group. |

| Catalysts | Acids (e.g., H2SO4, p-TsOH) or Bases (e.g., NaOH, KHMDS). jk-sci.comthieme-connect.com |

| Mechanism | Schiff base formation followed by intramolecular aldol (B89426) condensation. thieme-connect.com |

| Products | Substituted quinolines. |

The Skraup synthesis and the related Doebner-Miller reaction are classic methods for preparing quinolines from anilines. The Skraup synthesis involves reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.org The Doebner-Miller reaction is more general, utilizing α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. iipseries.orgwikipedia.org

For the synthesis of a 5-(trifluoromethyl)quinoline precursor, 3-(trifluoromethyl)aniline (B124266) would be a logical starting material. The reaction with an α,β-unsaturated carbonyl compound would lead to the formation of the quinoline ring. However, a significant drawback of these methods is often a lack of regioselectivity, which can lead to mixtures of products when using substituted anilines. researchgate.net The mechanism is complex and thought to involve a fragmentation-recombination pathway. wikipedia.orgnih.gov

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction begins with the base-catalyzed hydrolysis of isatin to form an intermediate keto-acid, which then condenses with the carbonyl compound to form the quinoline. wikipedia.org While versatile, this method is limited by the stability of the isatin starting material under basic conditions. nih.gov

The Gould-Jacobs reaction is another powerful method that starts with an aniline and a malonic acid derivative, typically an alkoxymethylenemalonate ester. wikipedia.org The reaction proceeds through a condensation, followed by a thermal cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinoline (B1666331). wikipedia.orgablelab.eu This 4-hydroxyquinoline (or its tautomer, 4-quinolinone) can then be further functionalized. This approach is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org

Chlorination and Trifluoromethylation at Specific Positions

Achieving the specific 2-chloro-5-trifluoromethyl substitution pattern often requires a multi-step approach where the substituents are introduced sequentially.

Trifluoromethylation: The introduction of a trifluoromethyl group can be accomplished by using trifluoromethyl-containing building blocks in the primary quinoline synthesis. researchgate.net For instance, α,β-unsaturated trifluoromethyl ketones can be condensed with anilines to produce 2-trifluoromethyl quinolines. researchgate.net Alternatively, direct trifluoromethylation of a pre-formed heterocyclic ring is an active area of research, often involving radical-based methods. For example, a photo-induced radical cyclization of specific enynes with a Togni reagent can generate trifluoromethylated dihydroquinolinones. rsc.org

Chlorination: The 2-chloro substituent is most commonly introduced by converting a 2-quinolinone (or 2-hydroxyquinoline) intermediate into the corresponding chloride. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). google.com The 2-quinolinone precursor can be synthesized through various methods, including the Gould-Jacobs reaction or the cyclization of appropriate anilide precursors. wikipedia.orgorganic-chemistry.org Therefore, a plausible route to this compound would involve the synthesis of 5-(trifluoromethyl)quinolin-2-one followed by chlorination.

Table 2: Common Reagents for Functional Group Installation

| Transformation | Reagent(s) | Position |

| Chlorination | POCl3, SOCl2 | 2-position (from 2-quinolinone) |

| Trifluoromethylation | Togni Reagent, CF3-containing building blocks | Varies |

Direct Chlorination Protocols

The introduction of a chlorine atom at the C2 position of a quinoline ring is a common transformation. Direct chlorination of the parent quinoline is often not feasible or lacks selectivity. Instead, the most prevalent and effective methods involve the conversion of a precursor, typically a quinolin-2(1H)-one, into the corresponding 2-chloroquinoline (B121035).

This transformation is frequently accomplished using dehydrating chlorinating agents such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). indianchemicalsociety.comresearchgate.netepa.gov The reaction proceeds by converting the amide oxygen of the quinolinone into a better leaving group, which is subsequently displaced by a chloride ion. The addition of PCl₅ can enhance the reactivity of POCl₃ for less reactive substrates. indianchemicalsociety.comepa.gov While specific examples for 5-(trifluoromethyl)quinolin-2-one are not detailed in the provided literature, this general protocol is widely applicable to a variety of substituted quinolinones. researchgate.netresearchgate.net

Another approach involves the N-oxide of the quinoline. Quinoline N-oxides can be converted to 2-chloroquinolines using reagents like POCl₃. This method provides an alternative route to access the desired chlorinated product.

Trifluoromethylation Reagents and Techniques

The incorporation of a trifluoromethyl (-CF₃) group can significantly alter the physicochemical and biological properties of a molecule. The synthesis of 5-(trifluoromethyl)quinoline derivatives can be achieved through various trifluoromethylation strategies.

One common approach is the copper-catalyzed trifluoromethylation of a halo-quinoline, where a trifluoromethylating agent introduces the -CF₃ group at the position of a halogen (e.g., iodine or bromine). This method is particularly useful for regioselective synthesis. rsc.org

For direct C-H trifluoromethylation, radical-based methods are often employed. These reactions can be initiated by photoredox catalysis or by using radical initiators. scispace.com For instance, copper-catalyzed C-H trifluoromethylation of 8-aminoquinoline (B160924) derivatives has been shown to selectively occur at the C5 position. This reaction proceeds under mild conditions and tolerates a wide range of functional groups. rsc.org The mechanism can proceed via a radical pathway or a Friedel-Crafts-type reaction, depending on the specific substrate and directing group. rsc.org While this specific methodology is demonstrated for 8-aminoquinolines, it highlights a strategy for achieving C5 selectivity in the quinoline system. Electrophilic aromatic substitution on the quinoline ring itself, however, typically occurs on the benzene ring portion. Under acidic conditions, the quinoline nitrogen is protonated, deactivating the pyridine ring towards electrophilic attack. Substitution then preferentially occurs at the C5 and C8 positions of the carbocyclic ring. stackexchange.com

Modern Catalytic Approaches in Quinoline Synthesis

Modern synthetic chemistry heavily relies on transition metal catalysis to construct complex molecular architectures with high efficiency and selectivity. Palladium, copper, and rhodium catalysts are particularly prominent in the synthesis of quinoline and its derivatives.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a versatile method for synthesizing substituted quinolines. nih.govnih.gov For example, 2-iodoaniline (B362364) can be coupled with an appropriate boronic acid, followed by a reaction with an aldehyde in the presence of a catalyst like FeCl₃ to construct the quinoline core. researchgate.net This approach allows for the introduction of a wide variety of substituents.

The Sonogashira coupling reaction provides an efficient route to synthesize arylalkynes by coupling a terminal alkyne with an aryl or vinyl halide. libretexts.org This reaction has been adapted to create complex quinoline derivatives. In one domino reaction, benzimidoyl chlorides react with 1,6-enynes via a Sonogashira coupling, followed by a cyclization to form quinoline derivatives. acs.org This method benefits from readily available starting materials and a simple, rapid procedure. acs.org The Sonogashira reaction can also be used to functionalize pre-existing halo-quinolines, with the reactivity of the halogen typically following the order I > Br > Cl. libretexts.orgajouronline.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions in Quinoline Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(0) catalyst | 2-iodoaniline, boronic acid, aldehyde | 4-substituted thieno/furo[2,3-c]quinolines | researchgate.net |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Benzimidoyl chloride, 1,6-enyne | Substituted quinolines | acs.org |

| Sonogashira | Pd catalyst | 6,7-dibromoquinoline-5,8-dione, terminal alkyne | Alkynylquinoline-5,8-diones | ajouronline.com |

Copper catalysis offers a cost-effective and efficient alternative for quinoline synthesis. Copper-catalyzed annulation and cyclization reactions are particularly common. For instance, a one-pot aerobic oxidation cyclization involving the reaction of 2-vinylaniline (B1311222) or 2-arylaniline with 2-methylquinoline (B7769805) uses oxygen as the oxidant to form the quinoline product. mdpi.com Another method involves the copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to produce 4-trifluoromethyl quinolines under redox-neutral conditions. mdpi.com

Domino reactions catalyzed by copper have also been developed. Enaminones can react with 2-halobenzaldehydes through a sequence of aldol reaction, C(aryl)-N bond formation, and elimination to yield various quinoline derivatives. rsc.org Furthermore, copper can catalyze cascade reactions, such as the reaction of 2-azidobenzaldehyde (B97285) with nitroalkenes, to form 3-nitroquinolines. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions in Quinoline Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Annulation | Cu(I) or Cu(II) | Saturated ketones, anthranils | 3-substituted quinolines | mdpi.com |

| Annulation | Cu catalyst | Ketone oxime acetates, o-trifluoroacetyl anilines | 4-trifluoromethyl quinolines | mdpi.com |

| Domino Reaction | Copper catalyst | Enaminones, 2-halobenzaldehydes | Substituted quinolines | rsc.org |

| Cascade Reaction | Cu catalyst | 2-azidobenzaldehyde, nitroalkene | 3-nitroquinolines | nih.gov |

| C-H Annulation | Copper catalyst | Quinolines, 1,2-dichloroethane | Benzoquinoliziniums | acs.org |

Rhodium catalysts are highly effective in mediating C-H activation and functionalization reactions, providing direct routes to substituted quinolines. mdpi.commdpi.com Rhodium(III)-catalyzed protocols have been developed for the regioselective C8-bromination and amidation of quinoline N-oxides, demonstrating excellent functional group tolerance. acs.org Mechanistic studies suggest the formation of a five-membered rhodacycle intermediate is key to this C8-selectivity. acs.org

Rhodium can also catalyze the C-H bond activation of the quinoline ring itself. Depending on the position of existing substituents, rhodium complexes can selectively activate C-H bonds at the C2 or C4 positions of the heteroring, which is generally preferred over activation of the carbocyclic ring. nih.gov These activated intermediates can then be functionalized to introduce various groups. nih.govresearchgate.net For example, Rh-catalyzed systems have been used for the C2 alkylation of quinolines and their N-oxides with alkenes. mdpi.com

Table 3: Examples of Rhodium-Catalyzed Transformations in Quinoline Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| C-H Activation | Rh(III) catalyst | Quinoline N-oxides, Brominating/Amidation agents | C8-functionalized quinoline N-oxides | acs.org |

| C-H Activation | RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} | Quinoline, Methylquinolines | Rhodium(I)-quinolinyl derivatives | nih.gov |

| C-H Alkylation | [Rh(cod)Cl]₂, dppe | Quinoline N-oxide, tert-butyl acrylate | C2-alkylated quinoline N-oxide | mdpi.com |

| C-H Activation | Rhodium catalyst | Benzimidates, Allyl carbonates | Isoquinoline derivatives | rsc.org |

Zinc-Catalyzed Systems

Zinc-based catalysts have emerged as effective and environmentally friendly options for the synthesis of quinoline derivatives. Zinc triflate (Zn(OTf)₂), in particular, has been demonstrated as a highly efficient and reusable catalyst for Friedlander annulation reactions, which are fundamental to quinoline synthesis. nih.gov This method typically involves the reaction of a 2-aminoaryl ketone with a carbonyl compound. The use of zinc triflate under microwave irradiation and solvent-free conditions presents an environmentally benign and efficient procedure for preparing functionalized quinolines. nih.gov The catalyst's ability to be recovered and reused adds to the sustainability of the process. nih.gov

In addition to zinc salts, zinc-based nanoparticles have gained attention due to their unique chemical and physical properties, including high chemical stability and catalytic activity. acs.org These nanocatalysts are effective in various organic transformations, including the synthesis of quinoline and its derivatives. acs.org Their high surface area and distinct acid-base characteristics contribute to their catalytic efficacy in constructing the quinoline core. acs.org

Table 1: Examples of Zinc-Catalyzed Quinoline Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Zn(OTf)₂ | Friedlander Annulation | Reusable catalyst, solvent-free conditions, microwave compatible | nih.gov |

| Zinc-Based Nanoparticles | Various (e.g., Friedlander) | High stability, high catalytic activity, biocompatibility | acs.org |

| Zinc Catalysis | C-H Alkenylation | Forms enol scaffolds from quinoline N-oxides and ynones | rsc.org |

Metal-Free and Organocatalytic Methodologies

In recent years, there has been a significant move towards metal-free and organocatalytic synthetic routes to avoid the use of potentially toxic and expensive metals. nih.gov These "green" approaches are increasingly attractive in organic synthesis. researchgate.net Organocatalysis, in particular, has become a powerful tool for constructing complex chiral molecules and heterocyclic cores like quinoline. nih.govacs.orgnih.gov

Various metal-free strategies have been developed for quinoline synthesis, including modifications of classical methods and novel annulation pathways. nih.govrsc.org For instance, a [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids serves as a direct, catalyst-free method to access 2-fluoroalkylated quinolines. organic-chemistry.org This highlights a growing trend of using readily available reagents that can be incorporated directly into the final product under additive-free conditions. organic-chemistry.org Research has also demonstrated the green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions through a one-pot [4+2] annulation process. researchgate.net

Organocatalyzed reactions provide an efficient pathway to functionalized quinolines, often with high enantioselectivity. acs.orgnih.gov These methods can create complex polycyclic quinoline derivatives with multiple stereogenic centers in a single pot, showcasing the strategic power of organocatalysis in building molecular complexity from simple precursors. acs.orgnih.gov

Table 2: Selected Metal-Free and Organocatalytic Approaches to Quinoline Synthesis

| Method | Key Features | Substrates | Reference |

|---|---|---|---|

| [5 + 1] Cyclization | Catalyst- and additive-free | 2-Vinylanilines, Polyfluoroalkanoic acids | organic-chemistry.org |

| [4+2] Annulation | One-pot, metal-free | Aldol, aza-Witting and dehydrofluorination reactions | researchgate.net |

| Asymmetric Organocatalysis | One-pot, high stereoselectivity | Aldehydes, anilines, nitroalkenes | acs.orgnih.gov |

| Iodine-mediated Cyclization | Aerobic, uses tertiary amines as C1 synthon | Anilines, alkynes, tertiary amines | dntb.gov.ua |

Advanced Synthetic Techniques and Green Chemistry Protocols

The development of advanced synthetic techniques and adherence to green chemistry principles are paramount in modern organic synthesis. benthamdirect.com These approaches aim to reduce waste, minimize energy consumption, and utilize safer reagents and solvents, leading to more sustainable manufacturing processes. benthamdirect.comresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. nih.gov These benefits include rapid heating, dramatically reduced reaction times, higher yields, and often, cleaner reactions with fewer side products. nih.govresearchgate.netbenthamdirect.com

In the context of quinoline synthesis, microwave assistance has been successfully applied to various reaction types. For example, the synthesis of 2-chloro-quinoline-3-carboxaldehydes from acetanilides using the Vilsmeier-Haack reagent can be accomplished in minutes under microwave irradiation. researchgate.net Multicomponent reactions, which are inherently efficient, are often further accelerated by microwaves, allowing for the rapid, one-pot synthesis of complex quinoline-based scaffolds. nih.gov This synergy between microwave heating and multicomponent strategies represents a highly effective and green approach to generating molecular diversity. nih.gov The technique has been used to synthesize a wide range of quinoline derivatives, highlighting its versatility and broad applicability. benthamdirect.comnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Key Benefit | Reference |

|---|---|---|---|---|

| 2-Chloro-quinoline-3-carboxaldehyde Synthesis | Several hours | A few minutes | Drastic reduction in reaction time | researchgate.net |

| Tetrahydropyrimido[4,5-b]quinolin-6(7H)-one Synthesis | N/A | 9-10 minutes | Rapid, one-pot multicomponent reaction | nih.gov |

| 2-Vinylquinoline Synthesis | N/A | N/A (Method is microwave-based) | Rapid and efficient olefination | nih.gov |

Ultrasound-Mediated Reactions

Ultrasound irradiation, or sonochemistry, provides an alternative energy source for promoting chemical reactions. nih.govresearchgate.net The physical phenomenon of acoustic cavitation generates localized hot spots of intense temperature and pressure, which can accelerate reaction rates and enhance mass transfer. researchgate.net

Ultrasound-assisted synthesis is recognized as a green methodology, often enabling reactions to proceed under milder conditions, in shorter time frames, and sometimes even without a catalyst. nih.govrsc.org For example, a facile and catalyst-free synthesis of certain quinolin-6-ones has been achieved by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with aromatic amines under ultrasound irradiation. nih.gov In other cases, simple precatalysts like SnCl₂·2H₂O have been used for the rapid, one-pot synthesis of 2-substituted quinolines in water, an environmentally benign solvent. nih.govresearchgate.net The use of ultrasound demonstrates a commitment to greener synthetic practices by reducing energy consumption and reaction times. rsc.org

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org This technology offers numerous advantages, including enhanced safety (especially for highly exothermic or hazardous reactions), improved reproducibility, and straightforward scalability from the lab to industrial production. uc.pt

The synthesis of fluorinated heterocycles, including trifluoromethylated quinolines, has been successfully adapted to flow processes. acs.org These methods can significantly improve upon batch procedures by enabling one-pot, continuous operations that bypass the need for intermediate isolation and purification. acs.org For instance, 2-methylquinoline compounds have been synthesized continuously from nitroarenes and an ethanol (B145695)/water system using a heterogeneous catalyst in a flow reactor. rsc.org This approach not only streamlines the synthesis but also aligns with green chemistry principles by using safer solvents and enabling catalyst recycling. rsc.org The modular nature of flow systems allows for the integration of multiple reaction steps, purification, and analysis in a single, automated sequence. uc.pt

Green Solvent Utilization

The choice of solvent is a critical component of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The ideal green solvent is non-toxic, renewable, and has a minimal environmental footprint.

In the synthesis of quinoline and its derivatives, a variety of greener solvents have been successfully employed. researchgate.nettandfonline.com Water is a highly desirable green solvent due to its abundance, non-toxicity, and non-flammability. tandfonline.com Many quinoline syntheses, including multicomponent reactions catalyzed by p-toluenesulfonic acid, have been developed to run efficiently in water. researchgate.nettandfonline.com Ethanol, often derived from biomass, is another excellent green solvent that has been used in various quinoline-forming reactions. tandfonline.com Other innovative solvent systems include ionic liquids and deep eutectic solvents (DES), which are valued for their low volatility and potential for recyclability. tandfonline.com

Table 4: Green Solvents Used in Quinoline Synthesis

| Green Solvent | Example Application | Advantages | Reference |

|---|---|---|---|

| Water | p-TSA catalyzed three-component synthesis of quinolines | Non-toxic, abundant, safe | tandfonline.com |

| Ethanol | Knoevenagel condensation/Michael addition for quinoline derivatives | Renewable, low toxicity | tandfonline.com |

| Ethanol:Water Mix | Ceric ammonium (B1175870) nitrate (B79036) catalyzed condensation for spiro-quinolines | Eco-friendly, enhances reaction efficiency | tandfonline.com |

| Ionic Liquids | General quinoline synthesis | Low volatility, potential for recyclability | tandfonline.com |

| Deep Eutectic Solvents (DES) | General quinoline synthesis | Biodegradable, low cost, easy to prepare | tandfonline.com |

Reaction Chemistry and Transformational Studies of 2 Chloro 5 Trifluoromethyl Quinoline Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2-Position

The presence of the electronegative nitrogen atom in the quinoline (B57606) ring system withdraws electron density, particularly from the α- (C2) and γ- (C4) positions. This inherent electron deficiency, significantly amplified by the potent electron-withdrawing trifluoromethyl (-CF3) group on the fused benzene (B151609) ring, renders the C2-carbon highly electrophilic and susceptible to nucleophilic attack. Consequently, the chlorine atom at this position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. organic-chemistry.orgnih.gov

The SNAr reaction at the C2-position proceeds via a well-established two-step addition-elimination mechanism. organic-chemistry.org In the first step, a nucleophile attacks the electrophilic C2-carbon, leading to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. organic-chemistry.org The negative charge in this intermediate is delocalized over the aromatic system, with significant stabilization provided by the ring nitrogen and the electron-withdrawing -CF3 group. The second step involves the departure of the chloride ion, which restores the aromaticity of the quinoline ring and yields the substituted product.

In quinoline systems, nucleophilic attack is generally favored at the C2 and C4 positions. While C4 is often more reactive in unsubstituted or differently substituted quinolines, the specific substitution pattern and reaction conditions can influence the regioselectivity. researchgate.net For 2-chloro-5-(trifluoromethyl)quinoline, the C2 position is highly activated and is the primary site for SNAr reactions, as the C4 position is not substituted with a leaving group.

The activated C2-Cl bond of this compound readily reacts with a variety of nucleophiles. This reactivity is analogous to that observed in other activated 2-chloro-N-heterocycles, such as 2-chloroquinolines and 2-chloroquinoxalines. nih.govscience.gov

Amines: Primary and secondary amines are effective nucleophiles for displacing the C2-chloride, leading to the formation of 2-aminoquinoline (B145021) derivatives. These reactions are fundamental in the synthesis of various biologically active molecules. The reactions typically proceed under thermal conditions, sometimes with the addition of a base to neutralize the HCl byproduct. nih.gov

Alkoxides: Oxygen-based nucleophiles, such as sodium or potassium alkoxides (e.g., sodium methoxide, sodium ethoxide), react to form 2-alkoxyquinoline ethers. These reactions demonstrate the versatility of the substrate in forming C-O bonds.

Thiols: Sulfur nucleophiles, like thiolates (RS-), are also highly effective in displacing the C2-chloride to produce 2-thioether derivatives. The high nucleophilicity of sulfur compounds often allows these reactions to proceed under mild conditions. nih.gov

The general reactivity profile for these nucleophilic substitution reactions is summarized in the table below.

| Nucleophile Class | Example Nucleophile | Product Type |

| Amines | R-NH₂ | 2-Alkyl/Arylamino-5-(trifluoromethyl)quinoline |

| Alkoxides | R-O⁻Na⁺ | 2-Alkoxy/Aryloxy-5-(trifluoromethyl)quinoline |

| Thiols | R-S⁻Na⁺ | 2-Alkyl/Arylthio-5-(trifluoromethyl)quinoline |

Electrophilic Substitution Reactions on the Quinoline Ring System

In contrast to its high reactivity towards nucleophiles, the quinoline ring system is generally deactivated towards electrophilic aromatic substitution (SEAr). The protonated form of the nitrogen atom under acidic conditions makes the pyridine (B92270) ring strongly electron-deficient and highly resistant to attack by electrophiles. Therefore, electrophilic substitution occurs preferentially on the benzene ring. consensus.app

For this compound, the directing effects of the existing substituents must be considered. The trifluoromethyl group at the C5-position is a powerful deactivating group due to its strong inductive electron-withdrawing effect. mdpi.com As a meta-director, it directs incoming electrophiles to the C7-position. The chlorine atom at the C2-position is also deactivating but is an ortho-, para-director; however, its influence is on the already deactivated pyridine ring and is therefore less significant for SEAr reactions.

| Electrophilic Reagent | Predicted Position of Substitution |

| HNO₃ / H₂SO₄ (Nitration) | C7 |

| Br₂ / FeBr₃ (Bromination) | C7 |

| SO₃ / H₂SO₄ (Sulfonation) | C7 |

Modifications of the Trifluoromethyl Group

The trifluoromethyl group is known for its exceptional chemical and thermal stability, which is a primary reason for its incorporation into pharmaceutical and agrochemical compounds. researchgate.net This stability stems from the strength of the carbon-fluorine bond.

Direct chemical modification of the -CF3 group on an aromatic ring is challenging and typically requires harsh reaction conditions or specific activation. Nucleophilic attack on the -CF3 group is generally difficult but can occur under forcing conditions with strong nucleophiles. mdpi.com For instance, reactions with certain nucleophiles can sometimes lead to the replacement of fluorine atoms or hydrolysis to a carboxylic acid group, though such transformations are not common for trifluoromethylquinolines under standard laboratory conditions. The strong electron-withdrawing nature of the quinoline ring further stabilizes the -CF3 group, making its modification even less favorable.

Transformations Involving the C-Cl Bond

The C-Cl bond at the C2-position is the most reactive site on the this compound molecule for a wide range of transformations beyond classical SNAr reactions. Modern cross-coupling methodologies have significantly expanded the synthetic utility of this functional group.

Palladium-catalyzed cross-coupling reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in 2-chloroquinolines is known to be reactive in these transformations, participating in reactions such as:

Suzuki-Miyaura Coupling: This reaction couples the 2-chloroquinoline (B121035) derivative with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This allows for the introduction of various aryl or vinyl substituents at the C2-position. nih.govresearchgate.net The reactivity order for halogens in Suzuki couplings is generally I > Br > Cl, but efficient catalytic systems have been developed to activate aryl chlorides. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the C2-chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield 2-alkynylquinolines.

Buchwald-Hartwig Amination: This provides an alternative to classical SNAr for forming C-N bonds, often under milder conditions and with a broader substrate scope, including less nucleophilic amines.

These transformations highlight the role of the C-Cl bond as a versatile handle for the elaboration and diversification of the this compound scaffold.

Cross-Coupling Reactions for Further Functionalization

The chlorine atom at the C2 position of the quinoline ring is a suitable leaving group for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization.

Theoretical Cross-Coupling Reactions of this compound:

| Coupling Reaction | Reagent | Catalyst System (Typical) | Potential Product |

| Suzuki Coupling | Arylboronic acid or ester | Pd(PPh₃)₄, PdCl₂(dppf) with a base (e.g., Na₂CO₃, K₃PO₄) | 2-Aryl-5-(trifluoromethyl)quinoline |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, and a base (e.g., Et₃N, piperidine) | 2-Alkynyl-5-(trifluoromethyl)quinoline |

| Buchwald-Hartwig Amination | Amine (primary or secondary) | Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu) | 2-Amino-5-(trifluoromethyl)quinoline derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, phosphine ligand, and a base (e.g., Et₃N) | 2-Alkenyl-5-(trifluoromethyl)quinoline |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 2-Alkyl/Aryl-5-(trifluoromethyl)quinoline |

Note: This table is based on general principles of cross-coupling reactions on chloroquinolines and does not represent experimentally verified results for this compound.

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the removal of the halogen atom and its replacement with a hydrogen atom. For this compound, this would yield 5-(trifluoromethyl)quinoline (B1612094). This transformation is typically achieved using various reducing agents.

Potential Reductive Dehalogenation Methods:

| Method | Reagents and Conditions |

| Catalytic Hydrogenation | H₂ gas, Palladium on carbon (Pd/C), in a solvent like ethanol (B145695) or ethyl acetate, often with a base (e.g., NaOH, Et₃N) to neutralize the HCl byproduct. |

| Transfer Hydrogenation | A hydrogen donor such as ammonium (B1175870) formate (B1220265), formic acid, or hydrazine (B178648) in the presence of a catalyst like Pd/C. |

| Metal/Acid Reduction | Active metals like Zinc (Zn) or Tin (Sn) in the presence of an acid like hydrochloric acid (HCl). |

Heterocyclic Annulation and Ring-Forming Reactions

The functional groups on this compound could theoretically serve as handles for building additional fused heterocyclic rings, though specific literature for this substrate is scarce.

Annulation reactions could potentially be developed by first substituting the C2-chloro group with a nucleophilic group (e.g., an amine or a thiol) containing another reactive site. Subsequent intramolecular cyclization would lead to the formation of fused systems. For instance, reaction with a binucleophile like 2-aminophenol (B121084) could lead to a fused oxazole (B20620) ring system.

Quinoline-hybrid structures involve linking the quinoline core to another heterocyclic moiety. This is often achieved via cross-coupling reactions, where the C2 position of this compound could be coupled with a pre-functionalized heterocycle (e.g., a boronic acid-substituted pyridine for a Suzuki coupling).

Oxidation and Reduction Chemistry

The quinoline ring system is generally resistant to oxidation due to its aromaticity. The presence of the strong electron-withdrawing trifluoromethyl group further deactivates the ring, making oxidation challenging. Oxidation, if forced under harsh conditions (e.g., with strong oxidizing agents like potassium permanganate), would likely lead to the degradation of the benzene portion of the quinoline ring, yielding a pyridine dicarboxylic acid. Selective oxidation of a specific C-H bond on the quinoline core without affecting other parts of the molecule is synthetically difficult and would require highly specific reagents or catalysts, none of which have been reported for this specific compound.

Reductive Transformations of Quinoline Derivatives

The reductive transformation of quinoline derivatives is a fundamental aspect of their chemistry, providing access to a wide array of saturated and partially saturated heterocyclic scaffolds. These transformations are pivotal in medicinal chemistry and materials science, where the degree of saturation and the nature of substituents profoundly influence the biological activity and physical properties of the resulting compounds. In the context of this compound, reductive processes can selectively target the chloro substituent, the quinoline ring system, or potentially the trifluoromethyl group, although the latter is notably resistant to reduction.

The primary reductive pathways for quinoline derivatives involve catalytic hydrogenation and reduction with metal hydrides. The chemoselectivity of these reactions—which functional group is reduced in the presence of others—is dictated by the choice of reagents, catalyst, and reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation is a versatile and widely employed method for the reduction of the quinoline nucleus. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. The reaction can be tailored to achieve different levels of reduction, from partial hydrogenation of the heterocyclic ring to complete saturation of the bicyclic system.

Research on various substituted quinolines has demonstrated that the N-heterocyclic ring is generally more susceptible to hydrogenation than the carbocyclic ring. This selectivity is attributed to the coordination of the nitrogen atom to the catalyst surface, facilitating the addition of hydrogen across the C=N and adjacent C=C bonds. Common catalysts for this transformation include platinum, palladium, rhodium, and nickel.

For instance, the chemoselective reduction of quinolines to 1,2,3,4-tetrahydroquinolines has been achieved using boric acid as a catalyst and a Hantzsch ester as the hydrogen source. nih.govrsc.org This method has shown tolerance for a variety of functional groups, including halogens. rsc.org Similarly, gold nanoparticles supported on TiO₂ have been used to catalyze the reduction of functionalized quinolines to their 1,2,3,4-tetrahydro derivatives using hydrosilanes and ethanol as the reductant system. researchgate.net

In the case of this compound, catalytic hydrogenation would be expected to primarily yield 2-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline. The trifluoromethyl group is generally stable under typical catalytic hydrogenation conditions. However, the chloro substituent at the 2-position can undergo hydrogenolysis (reductive dehalogenation), particularly with palladium-based catalysts. The relative rates of ring hydrogenation and dehalogenation can often be controlled by the choice of catalyst and reaction conditions. For example, bromides are typically reduced more readily than chlorides. organic-chemistry.org

The following table summarizes representative catalytic hydrogenation reactions of substituted quinolines, illustrating the conditions and outcomes that could be extrapolated to this compound.

| Substrate | Catalyst/Reagent | Conditions | Product | Yield |

| Substituted Quinolines | Boric Acid / Hantzsch Ester | Mild conditions | 1,2,3,4-Tetrahydroquinolines | Excellent |

| Functionalized Quinolines | Au/TiO₂ / Hydrosilane/Ethanol | 70°C, solvent-free | 1,2,3,4-Tetrahydroquinolines | Moderate to excellent |

| Quinolines | Tungsten-based pre-catalyst | 50-70 bar H₂, 80-120°C | 1,2,3,4-Tetrahydroquinolines | Good |

| Quinolines | Rh–C₆₀ nanocatalysts | H₂ atmosphere | 1,2,3,4-Tetrahydroquinoline | High activity and selectivity |

Reductive Dehalogenation

The selective removal of the chloro group from this compound would yield 5-(trifluoromethyl)quinoline. This transformation is a type of hydrogenolysis and is commonly achieved by catalytic hydrogenation, often using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen donor. Ammonium formate or molecular hydrogen are frequently used as the hydrogen source. This dehalogenation is a valuable synthetic tool for accessing quinolines with a specific substitution pattern that might be difficult to achieve through direct synthesis. It has been noted that aryl bromides are generally more readily reduced than the corresponding chlorides. organic-chemistry.org

Reduction with Metal Hydrides

Metal hydrides are another important class of reducing agents in organic synthesis. Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly used. pharmaguideline.comchem-station.com However, their application in the reduction of the quinoline ring is less straightforward than catalytic hydrogenation.

Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of functional groups. chem-station.com While it can reduce the C=N bond in the quinoline ring, its high reactivity can lead to a lack of selectivity with multifunctional substrates. Sodium borohydride is a milder reducing agent and is generally not effective for the reduction of the aromatic quinoline system under standard conditions. pharmaguideline.com

More specialized metal hydride reagents, such as metal alkoxyaluminum hydrides, offer a broader range of reactivity and selectivity. wikipedia.orgorganicreactions.org These reagents can be tailored to reduce specific functional groups while leaving others intact.

For this compound, the use of metal hydrides would need to be carefully considered to avoid unwanted side reactions. The primary target for these reagents would likely be the C=N bond within the heterocyclic ring. The chloro and trifluoromethyl groups are generally less reactive towards common metal hydrides under standard conditions.

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of 2-Chloro-5-(trifluoromethyl)quinoline. These vibrations, which include stretching, bending, and rocking motions, are unique to the specific bonds and functional groups present, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within this compound. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key vibrational modes for this molecule include the aromatic C-H stretching, which typically appears above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline (B57606) ring are expected in the 1600–1400 cm⁻¹ region. researchgate.netresearchgate.net The presence of the trifluoromethyl (CF₃) group introduces strong, characteristic absorption bands. Specifically, the asymmetric and symmetric C-F stretching modes of the CF₃ group are anticipated to be prominent, often appearing in the 1350–1100 cm⁻¹ range. ias.ac.inbjp-bg.com Furthermore, the C-Cl stretching vibration is typically observed in the 850–550 cm⁻¹ region, though its exact position can be influenced by coupling with other vibrations in the aromatic system. iosrjournals.orglibretexts.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Quinoline Ring |

| C=C / C=N Stretch | 1600-1400 | Quinoline Ring |

| Asymmetric CF₃ Stretch | ~1280 | Trifluoromethyl Group |

| Symmetric CF₃ Stretch | ~1140 | Trifluoromethyl Group |

| C-Cl Stretch | 850-550 | Chloro Group |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the molecular vibrations of this compound. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability are typically strong in the Raman spectrum.

For this compound, the symmetric vibrations of the quinoline ring are expected to produce strong Raman signals. The symmetric stretching of the CF₃ group, typically around 1330 cm⁻¹, is also a characteristic feature in Raman spectra of trifluoromethylated benzenes. ias.ac.in The C-Cl bond vibration may also be Raman active. Theoretical and experimental studies on related molecules like 4-amino-2-methyl-8-(trifluoromethyl)quinoline show that a combination of FT-IR and FT-Raman data, supported by density functional theory (DFT) calculations, allows for a comprehensive assignment of the vibrational modes. researchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| Ring Breathing Mode | ~1030 | Quinoline Ring |

| C-CF₃ Stretch | ~1330 | Trifluoromethyl Group |

| CF₃ Symmetric Stretch | ~1140 | Trifluoromethyl Group |

| CF₃ Rocking/Deformation | 460-350 | Trifluoromethyl Group |

| C-Cl Stretch | 850-550 | Chloro Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—NMR provides definitive information about the connectivity and chemical environment of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms attached to the quinoline ring. The electron-withdrawing nature of the chlorine atom, the nitrogen heteroatom, and the trifluoromethyl group significantly influences the chemical shifts of the aromatic protons, generally causing them to resonate at lower fields (higher ppm values). uncw.edutsijournals.comrsc.org

The spectrum is expected to show distinct signals for each of the five aromatic protons. Protons on the pyridine (B92270) ring (positions 3 and 4) and the benzene (B151609) ring (positions 6, 7, and 8) will exhibit characteristic multiplicities (e.g., doublets, triplets, or doublets of doublets) due to spin-spin coupling with neighboring protons. For instance, data from the similar compound 2-chloroquinoline (B121035) shows protons resonating in the range of 7.4 to 8.1 ppm. chemicalbook.com The presence of the strongly withdrawing CF₃ group at position 5 would be expected to further deshield adjacent protons at positions 4 and 6. researchgate.net

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-3 | 7.5 - 7.8 | Doublet (d) |

| H-4 | 8.1 - 8.4 | Doublet (d) |

| H-6 | 7.8 - 8.1 | Doublet (d) |

| H-7 | 7.6 - 7.9 | Triplet (t) |

| H-8 | 7.9 - 8.2 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound will display signals for all ten carbon atoms. The chemical shifts are highly dependent on the electronic environment. nih.govresearchgate.net The carbon atom bonded to the chlorine (C-2) will be significantly deshielded. Similarly, carbons near the nitrogen atom and the trifluoromethyl group will also experience downfield shifts. wiley-vch.de

A key feature is the signal for the trifluoromethyl carbon. This carbon's resonance is split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of around 270-280 Hz. rsc.orgresearchgate.net The quaternary carbon attached to the CF₃ group (C-5) will also show a smaller quartet splitting due to two-bond coupling (²JCF). rsc.org

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | 150-155 | Singlet |

| C-3 | 122-126 | Singlet |

| C-4 | 135-140 | Singlet |

| C-4a | 128-132 | Quartet (small J) |

| C-5 | 125-130 | Quartet (²JCF) |

| C-6 | 124-128 | Quartet (small J) |

| C-7 | 129-133 | Singlet |

| C-8 | 127-131 | Singlet |

| C-8a | 147-152 | Singlet |

| CF₃ | 120-125 | Quartet (¹JCF ≈ 275 Hz) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds. wikipedia.org For this compound, it provides unambiguous confirmation of the trifluoromethyl group. The ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, as there are no other fluorine atoms in the molecule for ¹⁹F-¹⁹F coupling.

The chemical shift of the CF₃ group is highly indicative of its electronic environment. alfa-chemistry.com For a trifluoromethyl group attached to an aromatic ring system like quinoline, the chemical shift typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. wiley-vch.dechemrxiv.org This characteristic shift, combined with the singlet multiplicity, serves as a definitive diagnostic marker for the 5-(trifluoromethyl) substituent on the quinoline core. dovepress.com

| Fluorine Position | Expected Chemical Shift (δ, ppm vs CFCl₃) | Expected Multiplicity |

|---|---|---|

| 5-CF₃ | -60 to -65 | Singlet (s) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the molecule, especially for complex aromatic systems like quinoline. Techniques such as COSY, HSQC, and HMBC are used to map out the connectivity and spatial relationships between atoms.

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations between adjacent protons on the quinoline rings. For instance, H-3 would show a correlation with H-4, and the protons on the benzo-fused ring (H-6, H-7, H-8) would display correlations with their respective neighbors, confirming their sequence.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals directly with the carbon atoms they are attached to (one-bond ¹H-¹³C coupling). youtube.commdpi.com This is a powerful tool for assigning carbon signals based on their known proton assignments. Each protonated carbon atom in the this compound structure would produce a cross-peak at the coordinates of its attached proton's chemical shift and its own carbon chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu This technique is crucial for piecing together the molecular skeleton by connecting fragments. For example, the H-4 proton would show a correlation to the C-5 carbon (containing the trifluoromethyl group) and the C-8a bridgehead carbon. Similarly, the H-6 proton would correlate to C-8 and C-4a, helping to confirm the substitution pattern. The fluorine atoms of the CF₃ group would not be observed in standard ¹H or ¹³C NMR but would show correlations in ¹⁹F NMR.

The expected correlations from these 2D NMR experiments are summarized in the table below.

| Technique | Correlating Nuclei | Expected Key Correlations for this compound | Information Gained |

| COSY | ¹H ↔ ¹H | H-3 ↔ H-4; H-6 ↔ H-7; H-7 ↔ H-8 | Connectivity of adjacent protons on the quinoline rings. |

| HSQC | ¹H ↔ ¹³C (¹J) | H-3 ↔ C-3; H-4 ↔ C-4; H-6 ↔ C-6; H-7 ↔ C-7; H-8 ↔ C-8 | Direct one-bond connections between protons and carbons. |

| HMBC | ¹H ↔ ¹³C (²J, ³J) | H-4 ↔ C-5, C-8a; H-6 ↔ C-8, C-4a; H-8 ↔ C-6, C-4a | Long-range connectivity, confirming the overall molecular structure and substituent positions. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₅ClF₃N), the molecular ion peak ([M]⁺) would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Under electron impact (EI) or other ionization methods, the molecular ion undergoes fragmentation, yielding characteristic daughter ions. The fragmentation of quinoline derivatives often involves the loss of substituents or cleavage of the ring system. nih.govrsc.org Expected fragmentation pathways for this compound include:

Loss of a chlorine atom: [M - Cl]⁺

Loss of the trifluoromethyl group: [M - CF₃]⁺

Loss of hydrogen cyanide (HCN): A common fragmentation for quinoline rings, leading to a [M - HCN]⁺ ion. rsc.org

Sequential loss of substituents: For example, loss of Cl followed by HCN.

The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.

| Ion Formula | m/z (for ³⁵Cl) | Description |

| [C₁₀H₅³⁵ClF₃N]⁺ | 231 | Molecular Ion ([M]⁺) |

| [C₁₀H₅³⁷ClF₃N]⁺ | 233 | Isotopic Molecular Ion ([M+2]⁺) |

| [C₁₀H₅F₃N]⁺ | 196 | Loss of Chlorine ([M - Cl]⁺) |

| [C₉H₅ClN]⁺ | 162 | Loss of Trifluoromethyl ([M - CF₃]⁺) |

| [C₉H₄ClF₃]⁺ | 204 | Loss of Hydrogen Cyanide ([M - HCN]⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is an aromatic chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions within the conjugated system. beilstein-archives.org The presence of non-bonding electrons on the nitrogen atom also allows for n → π* transitions. beilstein-archives.orgyoutube.com

The spectrum of this compound is expected to show multiple absorption bands:

π → π Transitions:* These are typically high-intensity absorptions. The quinoline core gives rise to several such bands. The substituents (chloro and trifluoromethyl groups) can cause a shift in the wavelength of maximum absorption (λ_max) and affect the molar absorptivity (ε) compared to unsubstituted quinoline.

n → π Transitions:* These transitions, involving the lone pair of electrons on the nitrogen atom, are generally of lower intensity compared to π → π* transitions and may sometimes be obscured by the stronger π → π* bands. beilstein-archives.org

The specific λ_max values would be influenced by the solvent used for the analysis.

| Transition Type | Expected Wavelength Region | Description |

| π → π | ~220-280 nm | High-intensity bands associated with the electronic transitions within the benzo portion of the quinoline ring. |

| π → π | ~300-320 nm | Moderate-intensity bands related to the pyridine part of the quinoline system. |

| n → π | > 350 nm | Low-intensity band resulting from the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π orbital. beilstein-archives.org |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecular structure can be generated.

This technique would provide precise data on:

Bond Lengths and Angles: Accurate measurements for all bonds (C-C, C-N, C-Cl, C-F) and the angles between them, confirming the geometry of the quinoline ring and its substituents.

Planarity: Determination of the planarity of the fused aromatic ring system.

Conformation: The orientation of the trifluoromethyl group relative to the quinoline plane.

Intermolecular Interactions: Identification of any significant non-covalent interactions in the crystal lattice, such as π-π stacking or halogen bonding, which dictate the crystal packing.

While a specific crystal structure for this exact compound may not be publicly available, the data obtained from such an analysis would be presented in a standardized crystallographic information file (CIF).

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry operations that describe the arrangement of molecules within the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-Cl, C-N, C-C). |

| Bond Angles (°) | The angles formed by three connected atoms (e.g., C-C-C, C-N-C). |

| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule. |

Based on a comprehensive search of available scientific literature, detailed theoretical and computational chemistry studies focusing specifically on the compound This compound are not available. While extensive research exists for the broader quinoline class of compounds and various other derivatives, data directly pertaining to the geometric optimization, vibrational frequency calculations, and frontier molecular orbital analysis of the this compound isomer could not be located.

Therefore, it is not possible to provide the specific, data-rich content requested for the following sections and subsections of the article outline:

Frontier Molecular Orbital (FMO) Analysis

Energy Gap Analysis and Reactivity Prediction

To fulfill the request with the required level of scientific accuracy and detail, including data tables and specific research findings, published computational studies on this exact molecule are necessary. General principles of DFT and FMO analysis of related quinoline structures cannot be substituted without compromising the factual integrity and specificity of the article as per the instructions.

Theoretical and Computational Chemistry Studies of 2 Chloro 5 Trifluoromethyl Quinoline

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and spectral properties of molecules like 2-Chloro-5-(trifluoromethyl)quinoline. Through quantum chemical calculations, researchers can predict various molecular properties and behaviors, offering insights that complement experimental findings.

Advanced Research Applications and Methodological Development

Application as Ligands in Catalysis

The nitrogen atom in the quinoline (B57606) ring, along with potential coordinating sites introduced through derivatization, allows quinoline-based molecules to function as effective ligands in transition metal catalysis. acs.orgnih.gov These ligands can modulate the electronic and steric environment of a metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst. nih.gov

The design of effective quinoline-based ligands is guided by several key principles aimed at optimizing the performance of the catalyst for a specific transformation. These principles revolve around the electronic and steric properties of the quinoline scaffold and its substituents.

Electronic Effects: Substituents on the quinoline ring significantly alter its electron density. Electron-withdrawing groups, such as the trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)quinoline, decrease the electron-donating ability of the quinoline nitrogen. This can stabilize the metal center in a lower oxidation state and influence the redox properties of the catalytic complex. acs.org

Steric Hindrance: The size and position of substituents control the steric environment around the metal center. This can be used to create a specific coordination geometry, influence substrate approach, and enhance the selectivity of a reaction, for instance, in asymmetric catalysis.

Chelation: Quinoline derivatives can be designed as multidentate ligands by introducing additional donor atoms or groups at positions like C8. acs.orgrsc.org Bidentate or tridentate ligands form more stable chelate rings with the metal center compared to monodentate ligands, reducing ligand dissociation and often leading to more robust and efficient catalysts. acs.org

Supramolecular Interactions: Non-covalent interactions, such as π–π stacking of the aromatic quinoline rings, can play a role in the self-assembly of catalytic systems and the formation of higher-order structures. rsc.org A statistical analysis of metal complexes with quinoline-based ligands in the Cambridge Structural Database revealed that π–π stacking interactions are common, occurring in 69% of cases and often leading to the formation of discrete dimeric species or more extensive networks. rsc.org

While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided results, its behavior can be inferred from related structures. The primary coordination site is the quinoline nitrogen atom. The electron-withdrawing nature of both the C2-chloro and C5-trifluoromethyl groups reduces the basicity of the nitrogen, making it a weaker Lewis base compared to unsubstituted quinoline.

Role in the Development of New Synthetic Reagents and Intermediates

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the C2-chloro substituent. nih.govwikipedia.org This position is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups. This versatility makes it a key building block for constructing more complex molecules. nih.govsmolecule.com

The general reactivity pattern involves the displacement of the chloride ion by various nucleophiles. This reaction is fundamental to the synthesis of diverse quinoline derivatives. For instance, treatment with amines, alcohols, or thiols can yield 2-amino-, 2-alkoxy-, or 2-thioalkoxy-5-(trifluoromethyl)quinoline derivatives, respectively. These reactions significantly expand the chemical space accessible from the starting material.

Furthermore, the 2-chloroquinoline (B121035) moiety can participate in metal-catalyzed cross-coupling reactions. For example, Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds at the 2-position, attaching aryl, vinyl, or alkynyl groups. The trifluoromethyl group, being strongly electron-withdrawing, activates the quinoline ring towards certain reactions and can influence the regioselectivity of further substitutions. researchgate.net The synthesis of related 2-chloroquinoline-3-carbaldehydes from acetanilides using Vilsmeier's reagent highlights the utility of chloro-substituted quinolines as precursors to other functionalized systems. rsc.org

Table 1: Representative Synthetic Transformations of 2-Chloroquinolines

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines (R-NH2), Alcohols (R-OH), Thiols (R-SH) | 2-Amino-, 2-Alkoxy-, 2-Thioalkoxy-quinolines | nih.gov |

| Reduction of Nitrile (from CN derivative) | Lithium aluminum hydride (LiAlH4) | (2-chloroquinolin-3-yl)methanamine | nih.gov |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | 2-Arylquinolines | nih.gov |

| Vilsmeier-Haack Reaction (on precursor) | POCl3 / DMF | 2-Chloroquinoline-3-carbaldehyde | rsc.org |

Development of Analytical Methodologies for Quinoline Analysis

The accurate analysis of quinoline derivatives is crucial for ensuring purity, monitoring reaction progress, and performing quantitative studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques for this purpose. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. researchgate.net For the analysis of this compound, a UPLC method would typically employ a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. jfda-online.com A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from starting materials, intermediates, and byproducts. jfda-online.com

Coupling UPLC with tandem mass spectrometry (UPLC-MS/MS) provides an exceptionally specific and sensitive analytical method. mdpi.comresearchgate.net Mass spectrometry allows for the unambiguous identification and quantification of the compound based on its mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), greatly enhances selectivity and reduces matrix effects, making it ideal for monitoring trace amounts of the compound during a reaction or for purity assessment. jfda-online.comnih.gov

Table 2: Typical Parameters for UPLC-MS/MS Analysis of Quinolone Derivatives

| Parameter | Typical Setting / Description | Reference |

|---|---|---|

| Chromatography System | UPLC (Ultra-Performance Liquid Chromatography) | mdpi.comresearchgate.net |

| Column | Reversed-phase (e.g., ACQUITY UPLC BEH C18, XDB C-8) | jfda-online.comresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile/Methanol and water with additives (e.g., formic acid, ammonium formate) | jfda-online.com |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode | researchgate.netjfda-online.com |

| Mass Analyzer | Triple Quadrupole (QqQ) | jfda-online.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity | mdpi.comnih.gov |

Structure-Activity Relationship (SAR) Methodologies in Chemical Design (excluding biological outcomes)

Structure-Activity Relationship (SAR) studies are a cornerstone of modern chemical design, aiming to understand how a molecule's chemical structure correlates with its properties and reactivity. drugdesign.org In the context of chemical, rather than biological, design, SAR focuses on optimizing physicochemical properties such as reactivity, stability, solubility, and electronic characteristics. oncodesign-services.comnih.gov

For a molecule like this compound, SAR methodologies would involve the systematic synthesis of analogues to probe the function of each part of the structure. Key modifications could include:

Varying the C2-substituent: Replacing the chloro group with other halogens (F, Br, I) or with different leaving groups to modulate its reactivity in nucleophilic substitution reactions.

Altering the C5-substituent: Replacing the trifluoromethyl group with other electron-withdrawing (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) to map the influence of electronic effects on the reactivity of the quinoline ring and the C2 position.

Introducing substituents elsewhere on the ring: Adding groups to other positions on the benzene (B151609) or pyridine (B92270) portion of the quinoline scaffold to fine-tune steric and electronic properties.

Computational chemistry plays a vital role in modern SAR studies. oncodesign-services.com Techniques like Comparative Molecular Field Analysis (CoMFA) can be used to build three-dimensional quantitative structure-activity relationship (3D-QSAR) models. nih.gov These models correlate the steric and electrostatic fields of a series of molecules with their observed chemical properties (e.g., reaction rates, equilibrium constants). The resulting contour maps can guide the design of new derivatives with enhanced properties by indicating regions where steric bulk or changes in electrostatic potential would be favorable. nih.gov By systematically exploring these structural modifications, chemists can develop a deep understanding of the molecule's behavior and rationally design new compounds with tailored chemical functionalities. drugdesign.orgnih.gov

Impact of Substituent Variation on Molecular Interactions

The strategic placement of a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position of the quinoline core significantly influences its molecular interaction profile. The chlorine atom, being an electron-withdrawing group, and the potent electron-withdrawing nature of the trifluoromethyl group, collectively modulate the electron density distribution across the heterocyclic ring system. This electronic modification has a profound impact on various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking.

Research on analogous quinoline systems has demonstrated that variations in substituent patterns can fine-tune the strength and directionality of these interactions. For instance, the introduction of electron-donating or withdrawing groups at different positions can alter the molecule's ability to act as a hydrogen bond acceptor or donor, as well as its capacity for electrostatic and hydrophobic interactions. The specific combination of chloro and trifluoromethyl groups in this compound provides a distinct electronic landscape that can be exploited in the design of molecules with specific binding properties.

Table 1: Illustrative Impact of Substituent Variation on Quinoline Derivatives

| Substituent at C2 | Substituent at C5 | Predominant Interaction Type | Potential Application |

|---|---|---|---|

| -Cl | -CF3 | Halogen bonding, π-π stacking | Crystal engineering |

| -OCH3 | -H | Hydrogen bonding | Medicinal chemistry |

| -NH2 | -NO2 | Charge-transfer interactions | Materials science |

Computational Approaches to Understand Structure-Property Relationships

Computational chemistry provides powerful tools for elucidating the relationship between the molecular structure of this compound and its physicochemical properties. nih.govnih.govresearchgate.netresearchgate.net Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure, molecular geometry, and spectroscopic properties of quinoline derivatives. nih.govresearchgate.netias.ac.in These calculations can predict parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and dipole moments, which are crucial for understanding the reactivity and intermolecular interactions of the molecule.

Molecular docking and molecular dynamics simulations are utilized to explore the binding of quinoline derivatives to biological targets. nih.gov These computational techniques can predict the preferred binding modes and affinities, offering insights that guide the design of more potent and selective molecules. For this compound, computational studies can help rationalize the impact of the chloro and trifluoromethyl substituents on its interaction with specific proteins or receptors.

Table 2: Predicted Molecular Properties of a Substituted Quinoline via DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |

Note: The values in this table are illustrative for a generic substituted quinoline and are not specific to this compound.

Rational Design Principles for Modulating Molecular Properties

The principles of rational design are central to leveraging the this compound scaffold for the development of new functional molecules. researchgate.netnih.govmanchester.ac.ukbenthamscience.com By understanding the structure-activity relationships (SAR) and structure-property relationships (SPR), chemists can make informed modifications to the core structure to achieve desired outcomes.

Key design strategies for quinoline derivatives include:

Bioisosteric Replacement: The chlorine atom can be replaced with other groups of similar size and electronic properties (e.g., -Br, -CN) to fine-tune activity and selectivity.

Substituent Scannning: Introducing various functional groups at other available positions on the quinoline ring can systematically probe the steric and electronic requirements for a particular application.

Scaffold Hopping: Utilizing the quinoline core as a starting point and exploring alternative heterocyclic systems can lead to the discovery of novel chemical entities with improved properties.

The presence of the trifluoromethyl group is particularly significant in rational design, as it can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, all of which are critical parameters in drug discovery and materials science. researchgate.net

Photochemical and Electrochemical Studies

The photophysical and electrochemical behavior of quinoline derivatives is an area of active investigation, with implications for applications in organic electronics, sensors, and photodynamic therapy. The electronic properties of this compound suggest that it may possess interesting photochemical and electrochemical characteristics.

While specific studies on this compound are not extensively documented in the public domain, research on structurally related trifluoromethylated and chloro-substituted quinolines provides valuable insights. nih.govbeilstein-journals.org The presence of the electron-withdrawing trifluoromethyl group can influence the absorption and emission properties of the quinoline core, potentially leading to shifts in the fluorescence spectra. nih.gov

Electrochemical studies of quinoline derivatives often reveal redox processes associated with the aromatic system. proquest.comresearchgate.net The electron-deficient nature of the this compound ring, due to the inductive effects of the substituents, is expected to influence its reduction potential. Cyclic voltammetry would be a suitable technique to probe the redox behavior of this compound and determine its electron-accepting capabilities.

Table 3: Representative Photophysical and Electrochemical Data for Substituted Quinolines

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Reduction Potential (V vs. SCE) |

|---|---|---|---|

| Trifluoromethyl-quinoline | ~320 | ~450 | -1.8 |

| Chloro-quinoline | ~310 | ~430 | -1.9 |

Note: These are representative values for generic substituted quinolines and may not reflect the precise properties of this compound.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

Future synthetic research is increasingly focused on "green chemistry" principles to minimize environmental impact. For complex molecules like 2-Chloro-5-(trifluoromethyl)quinoline and its derivatives, this involves developing routes that are more efficient, use less hazardous materials, and reduce waste. A key area of development is the use of multicomponent reactions (MCRs). MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby maximizing atom economy and reducing the number of purification steps required. nih.gov The continuous innovation in MCR-based approaches holds significant promise for the rapid and efficient synthesis of diverse quinoline (B57606) scaffolds. nih.gov

Furthermore, research is exploring environmentally benign protocols, such as metal-free reaction conditions, which offer advantages like operational simplicity, high yields, and easier work-up procedures. researchgate.net The development of catalytic systems that are more sustainable, perhaps using earth-abundant metals or even organocatalysts, is a significant goal. These approaches aim to replace traditional synthetic methods that may rely on stoichiometric reagents or heavy metal catalysts, paving the way for more ecologically responsible production of quinoline derivatives.

Exploration of Unconventional Reactivity Patterns